molecular formula C10H11ClO2 B14814065 2-Chloro-1-cyclopropoxy-4-methoxybenzene

2-Chloro-1-cyclopropoxy-4-methoxybenzene

Cat. No.: B14814065
M. Wt: 198.64 g/mol
InChI Key: NPTSOBHKUMVZIX-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-methoxybenzene is a substituted benzene derivative featuring a chlorine atom at position 2, a cyclopropoxy group at position 1, and a methoxy group at position 4. These features may render it useful in pharmaceutical or agrochemical synthesis, though empirical data remain sparse.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-methoxybenzene

InChI

InChI=1S/C10H11ClO2/c1-12-8-4-5-10(9(11)6-8)13-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

NPTSOBHKUMVZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-1-cyclopropoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-methoxyphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on three analogs with overlapping substituents or functional groups, highlighting key differences in structure, reactivity, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene Cl, cyclopropylmethoxy, F Not provided Not provided Discontinued commercial availability; fluorine enhances electronegativity .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene BrCH₂, Cl, cyclopropylmethoxy C₁₁H₁₂BrClO 275.57 Bromomethyl group enables nucleophilic substitution; used in intermediate synthesis .
2-Chloro-4-isocyano-1-methoxybenzene Cl, isocyano, methoxy C₈H₅ClNO 166.59 (calculated) Isocyano group supports cycloaddition reactions; scalable for research/production .

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing vs. Bromomethyl Reactivity: The bromine in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene offers a reactive site for nucleophilic substitution, a feature absent in the target compound’s structure . Isocyano Functionality: 2-Chloro-4-isocyano-1-methoxybenzene’s isocyano group enables participation in click chemistry, contrasting with the target compound’s lack of such reactive moieties .

Methoxy groups (electron-donating) may increase solubility in polar solvents compared to fluorine or bromine-containing analogs .

Scalability of 2-Chloro-4-isocyano-1-methoxybenzene underscores the importance of substituent choice in industrial applications.

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